molecular formula C23H22N2O5S B2647742 ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE CAS No. 391866-79-8

ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2647742
CAS No.: 391866-79-8
M. Wt: 438.5
InChI Key: SPNDNZBBYVHGFG-UHFFFAOYSA-N
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Description

ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Esterification: The formation of ester groups through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

    Amidation: The formation of amide bonds by reacting carboxylic acids or their derivatives with amines.

    Thiophene Ring Formation: The construction of the thiophene ring, which is a crucial part of the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 3-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)-5-PHENYLTHIOPHENE-2-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 4-(ETHOXYCARBONYL)PHENOXYACETATE: Another ester compound with similar functional groups but different structural arrangement.

    3-FORMYLPHENYLBORONIC ACID: A boronic acid derivative with different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 3-[(4-ethoxycarbonylphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-29-21(26)16-10-12-17(13-11-16)24-23(28)25-18-14-19(15-8-6-5-7-9-15)31-20(18)22(27)30-4-2/h5-14H,3-4H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNDNZBBYVHGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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